奥替胺

描述

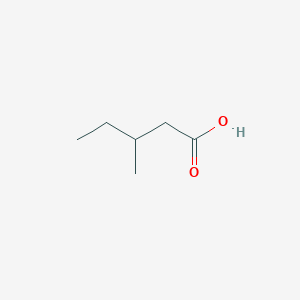

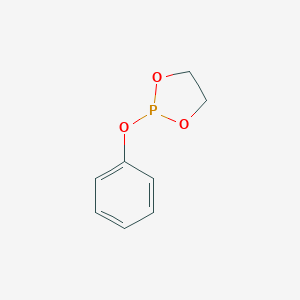

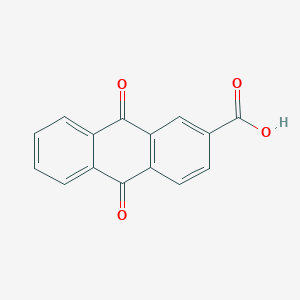

Octotiamine is an organic molecular entity.

科学研究应用

治疗硫胺素缺乏症

奥替胺是一种主要用于治疗硫胺素缺乏症的小分子药物 . 硫胺素,也称为维生素B1,是所有身体组织正常运作所需的必需营养素。硫胺素缺乏症会导致心脏、大脑和神经系统疾病。

在代谢疾病中的作用

作为治疗硫胺素缺乏症的药物,奥替胺在代谢疾病中起着至关重要的作用。硫胺素是葡萄糖代谢中的辅酶,这意味着它有助于我们身体将食物转化为能量。它也是神经系统正常运作所必需的。因此,奥替胺可用于治疗与硫胺素缺乏症相关的代谢疾病 .

潜在的抗氧化特性

虽然与奥替胺没有直接关系,但目前正在研究各种肽的抗氧化特性 . 抗氧化剂是能够预防或减缓自由基对细胞造成的损害的物质,自由基是不稳定的分子,身体会因环境和其他压力而产生。如果未来的研究发现奥替胺具有类似的特性,它可能会用于这种能力。

作用机制

Target of Action

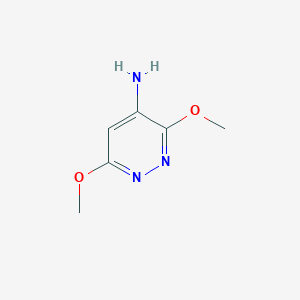

Octotiamine, also known as thioctothiamine, is an analogue of vitamin B1 Given its similarity to vitamin b1, it is likely to interact with the same targets as vitamin b1, which plays a crucial role in energy metabolism and biosynthesis of nucleic acids .

Mode of Action

The mechanism of action for Octotiamine revolves around its ability to function as a potent antioxidant and neuroprotective agent . Unlike regular thiamine supplements, Octotiamine has been chemically modified to enhance its bioavailability and efficacy . Once administered, the drug crosses the blood-brain barrier more efficiently, allowing it to interact with its targets more effectively .

Biochemical Pathways

Octotiamine works by modulating various biochemical pathways involved in oxidative stress and inflammation, which are key contributors to neurodegenerative diseases . It increases the levels of glutathione, a powerful antioxidant, and activates enzymes that neutralize free radicals . Based on its role in these biochemical pathways, it is expected that Octotiamine will result in increased oxidative stress and lower cell proliferation, as well as decreased fatty acid synthesis (including myelin) with severe consequences especially during brain development .

Pharmacokinetics

Octotiamine has been chemically modified to enhance its bioavailability and efficacy , suggesting that it may have favorable ADME properties

Result of Action

Octotiamine has been shown to improve mitochondrial function, thereby enhancing cellular energy production and reducing neuronal damage . Another critical aspect of Octotiamine’s mechanism is its ability to inhibit the formation of advanced glycation end-products (AGEs), which are harmful compounds that can accumulate in the body and contribute to various health problems .

生化分析

Cellular Effects

Octotiamine has been shown to improve mitochondrial function, thereby enhancing cellular energy production and reducing neuronal damage . Another critical aspect of Octotiamine’s mechanism is its ability to inhibit the formation of advanced glycation end-products (AGEs)

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Octotiamine vary with different dosages in animal models

Metabolic Pathways

Octotiamine is involved in metabolic pathways, including interactions with enzymes or cofactors

属性

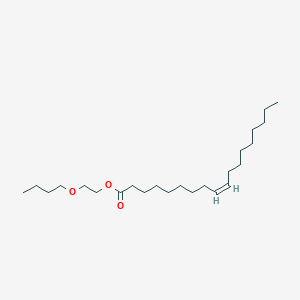

IUPAC Name |

methyl 6-acetylsulfanyl-8-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O5S3/c1-16(27(15-29)14-19-13-25-17(2)26-23(19)24)21(9-11-28)35-33-12-10-20(34-18(3)30)7-5-6-8-22(31)32-4/h13,15,20,28H,5-12,14H2,1-4H3,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTXQHYNRDGLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCCC(CCCCC(=O)OC)SC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859269 | |

| Record name | Methyl 6-(acetylsulfanyl)-8-{[(2E)-2-{[(4-amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}-5-hydroxypent-2-en-3-yl]disulfanyl}octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-86-0 | |

| Record name | Octotiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the crystallization process affect the pharmaceutical properties of Octotiamine?

A1: The crystallization process significantly impacts the physicochemical properties of Octotiamine crystals, which directly influence their suitability for direct tableting [, ]. Factors like supersaturation ratio (controlled by pH), temperature, and impeller speed during crystallization can alter the crystal size, shape, and surface properties []. For instance, reducing the supersaturation ratio and impeller speed yielded Octotiamine crystals with improved flowability and compressibility, making them more suitable for direct tableting compared to crystals obtained through conventional methods [].

Q2: What are the advantages of using modified crystallization techniques for Octotiamine in pharmaceutical manufacturing?

A2: Modified crystallization techniques can yield Octotiamine crystals with superior properties for pharmaceutical processing. Specifically, adjusting the crystallization parameters can lead to crystals with enhanced flowability and compressibility []. These characteristics are crucial for direct tableting, a simpler and more efficient tablet manufacturing method compared to traditional wet granulation []. Additionally, the modified crystallization process can result in Octotiamine crystals with reduced adhesive properties, contributing to more stable and reliable automated manufacturing processes [].

Q3: What research has been conducted on scaling up the modified crystallization process for Octotiamine?

A3: Research has explored the scaling up of the optimized crystallization process for Octotiamine production []. This involved studying the scale-up factors that ensure the desired crystal characteristics are maintained when transitioning from laboratory-scale crystallization to industrial-scale production. This is crucial for ensuring consistency in the physicochemical properties of Octotiamine, ultimately leading to reliable and efficient pharmaceutical manufacturing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)